molecular formula C8H7ClFNO2 B1403226 3-(5-Fluoropyridin-2-yl)acrylic acid hydrochloride CAS No. 917760-91-9

3-(5-Fluoropyridin-2-yl)acrylic acid hydrochloride

Cat. No.: B1403226
CAS No.: 917760-91-9
M. Wt: 203.6 g/mol
InChI Key: KLQOYAXAULXMOO-BJILWQEISA-N
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Description

3-(5-Fluoropyridin-2-yl)acrylic acid hydrochloride is a synthetic organic compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a fluorine atom on the pyridine ring and an acrylic acid moiety. This compound is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Fluoropyridin-2-yl)acrylic acid hydrochloride typically involves the reaction of 5-fluoropyridine with acrylic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(5-Fluoropyridin-2-yl)acrylic acid hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

3-(5-Fluoropyridin-2-yl)acrylic acid hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(5-Fluoropyridin-2-yl)acrylic acid hydrochloride involves its interaction with specific molecular targets. The fluorine atom on the pyridine ring can form strong interactions with various enzymes and receptors, influencing their activity. The acrylic acid moiety can also participate in various biochemical pathways, leading to different biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Chloropyridin-2-yl)acrylic acid hydrochloride
  • 3-(5-Bromopyridin-2-yl)acrylic acid hydrochloride
  • 3-(5-Methylpyridin-2-yl)acrylic acid hydrochloride

Uniqueness

Compared to these similar compounds, 3-(5-Fluoropyridin-2-yl)acrylic acid hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability, reactivity, and ability to interact with specific molecular targets .

Properties

IUPAC Name

(E)-3-(5-fluoropyridin-2-yl)prop-2-enoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO2.ClH/c9-6-1-2-7(10-5-6)3-4-8(11)12;/h1-5H,(H,11,12);1H/b4-3+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLQOYAXAULXMOO-BJILWQEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1F)C=CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=NC=C1F)/C=C/C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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